

C19H16Cl2N2O5 solubility and stability studies

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Compound of Interest

Compound Name: C19H16Cl2N2O5

Cat. No.: B15171772

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In-Depth Technical Guide: C19H16Cl2N2O5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the compound with the molecular formula **C19H16Cl2N2O5**. This molecule has been identified as UCM-14216, a novel and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in various physiological and pathological processes, including spinal cord injury.^[1] The information presented herein is crucial for researchers and professionals involved in the preclinical and early-stage development of this and structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological systems. High-resolution mass spectrometry (HRMS) has confirmed the molecular formula of **C19H16Cl2N2O5**.^[1]

Parameter	Value	Reference
Molecular Formula	C19H16Cl2N2O5	^[1]
Calculated Mass (M)+	422.0436	^[1]
Found Mass (M)+	422.0433	^[1]

Solubility and Permeability

A Parallel Artificial Membrane Permeability Assay (PAMPA) was conducted to assess the membrane permeability of **C19H16Cl2N2O5**.^[1] This assay is a common in vitro method to predict passive intestinal absorption of drug candidates.

Assay	Parameter	Result	Classification	Reference
PAMPA	Permeability (P)	6.1×10^{-6} cm/s	Good	[1]

In Vitro Metabolic Stability

The metabolic stability of **C19H16Cl2N2O5** was evaluated in both mouse and human liver microsomes (MLMs and HLMs, respectively).^[1] Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model to predict in vivo metabolic clearance.

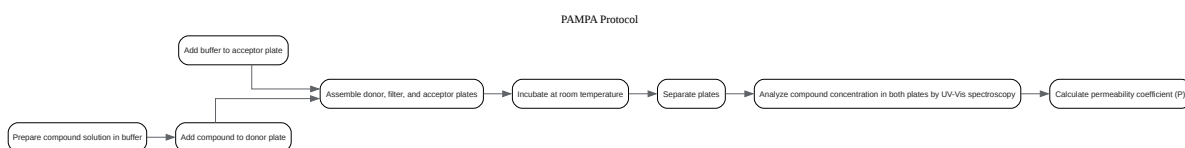
System	Parameter	Result	Reference
Mouse Liver Microsomes (MLMs)	Half-life ($t_{1/2}$)	50 ± 6 min	[1]
Human Liver Microsomes (HLMs)	Half-life ($t_{1/2}$)	97 ± 15 min	[1]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The membrane permeability of **C19H16Cl2N2O5** was determined using a commercially available 96-well Corning Gentest precoated PAMPA plate system.^[1] The assay involves a donor plate and an acceptor plate separated by a filter plate coated with a lipid-oil-lipid trilayer, which mimics the intestinal barrier.

Workflow:



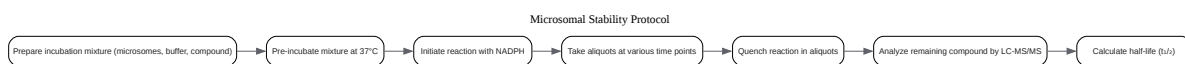
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PAMPA Experimental Workflow

Microsomal Stability Assay

The in vitro metabolic stability was assessed by incubating the compound with liver microsomes and a cofactor, followed by monitoring the disappearance of the parent compound over time.[1]

Workflow:



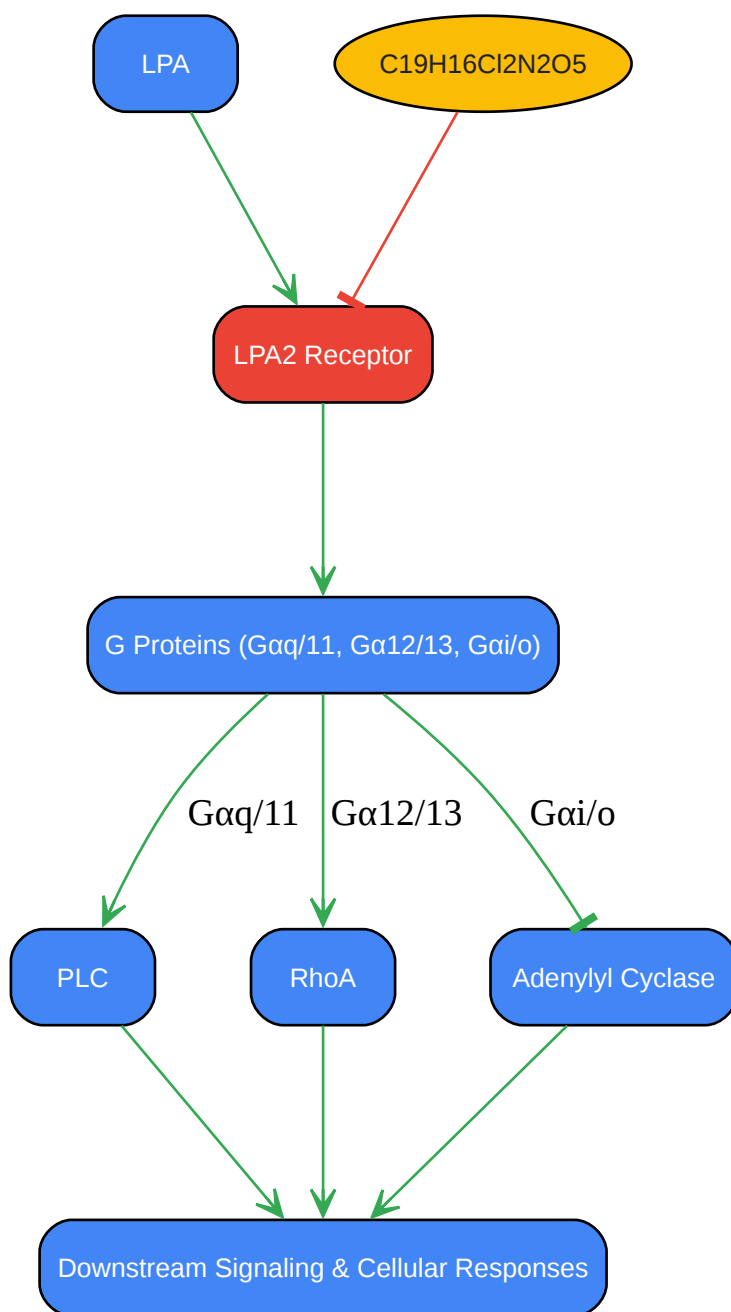
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Microsomal Stability Experimental Workflow

Signaling Pathway Context

C19H16Cl2N2O5 acts as an antagonist to the LPA2 receptor. Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by activating a family of G protein-coupled receptors

(GPCRs), including LPA2. The downstream signaling from LPA2 can lead to a variety of cellular responses.



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References

- 1. pubs.acs.org [pubs.acs.org]
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